(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Overview
Description
(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoropyridine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride typically involves multiple steps. The process begins with the preparation of the fluoropyridine derivative, followed by its coupling with an appropriate amine. The final step involves the reduction of the intermediate product to yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[1-(5-chloropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
- (2S)-2-{[1-(5-bromopyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Uniqueness
The presence of the fluoropyridine moiety in (2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride distinguishes it from its analogs. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it unique and valuable for specific applications.
Properties
IUPAC Name |
(2S)-2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O.ClH/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10;/h4-6,8-9,12,15-16H,7H2,1-3H3;1H/t9?,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHDPXFZDOWEE-ZHWMGRLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC(=CN=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC(=CN=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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